Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-

Description

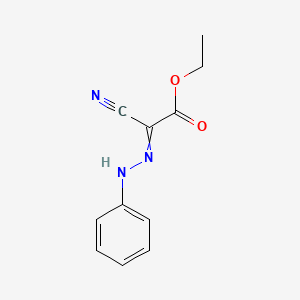

The compound "Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-" (CAS: 1105636-26-7) is an ethyl ester derivative featuring a cyano (-CN) group and a phenylhydrazono (-NHN=CPh) moiety in the Z-configuration. Its molecular structure combines electron-withdrawing groups (cyano) and a planar hydrazone linkage, which influence its chemical reactivity, stability, and biological activity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as pyrazoles and pyridazines .

Properties

CAS No. |

27097-86-5 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10- |

InChI Key |

NVOMLTILICGMJT-UVTDQMKNSA-N |

SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C#N |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the phenylhydrazono group.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

Oxidation products: Oxides, hydroxyl derivatives.

Reduction products: Amines, hydrazines.

Substitution products: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to mimic carboxylic acids, making it useful in drug design and development.

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated promising efficacy, suggesting potential for further development into antimicrobial agents.

Biochemical Research

The compound's ability to interact with enzymes and proteins makes it valuable in biochemical studies. It can influence cellular processes such as:

- Cell Signaling : Modulating pathways related to blood pressure regulation.

- Gene Expression : Affecting the expression of genes involved in inflammation and pain perception.

Mechanism of Action

The interaction of this compound with molecular targets involves mimicking substrate molecules, allowing it to inhibit or activate specific enzymes.

Synthetic Chemistry

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- serves as a versatile building block in organic synthesis. It can be used in various reactions such as:

- Knoevenagel Condensation : Facilitating the formation of carbon-carbon bonds.

- Michael Addition : Participating in nucleophilic addition reactions.

Pharmaceutical Manufacturing

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals due to its reactive functional groups. It can be transformed into more complex structures that are essential for drug formulation.

Agricultural Chemicals

Research indicates potential applications in the development of agrochemicals. The compound's biological activity may be harnessed for creating effective pesticides or herbicides.

Safety Profile and Toxicity

While the therapeutic potential is promising, comprehensive safety assessments are necessary. Current literature provides limited information on toxicity; therefore, further studies are warranted to evaluate the safety profile of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-.

Mechanism of Action

The mechanism of action of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Impact of Substituents and Configuration

Cyano vs. Chloro Substitutions

Replacing the cyano group in the target compound with chloro (e.g., ethyl (2Z)-chloro(phenylhydrazono)acetate) alters electronic and steric properties. The cyano group (-CN) is a stronger electron-withdrawing group than chloro (-Cl), enhancing the electrophilicity of the adjacent carbonyl carbon, which accelerates nucleophilic addition reactions . This makes the target compound more reactive in cyclocondensation reactions compared to its chloro analogue .

Z vs. E Configuration

The Z-configuration in the target compound ensures spatial proximity between the phenylhydrazono group and the ester moiety, facilitating intramolecular hydrogen bonding and stabilizing the planar structure. In contrast, E-isomers (e.g., ethyl (2E)-cyano(hydroxyimino)acetate) exhibit reduced planarity, affecting their reactivity in heterocyclic synthesis .

Aromatic Ring Modifications

Introducing electron-withdrawing groups (e.g., 4-Cl in ’s compound) on the phenyl ring increases the electrophilicity of the hydrazone nitrogen, enhancing reactivity in azo coupling reactions. Conversely, electron-donating groups (e.g., 4-OCH₃ in ’s compound) reduce reactivity but improve solubility in polar solvents .

Antiproliferative Effects

The cyano group in the target compound contributes to moderate antiproliferative activity against cancer cell lines (e.g., HepG2 and PC3), with IC₅₀ values comparable to those of ethyl ester derivatives bearing carboxylic groups. However, chloro-substituted analogues show reduced activity due to weaker electronic effects .

Biological Activity

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is a compound of interest in various fields of biological and medicinal chemistry. This article aims to explore its biological activity through a detailed review of available literature, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 257.29 g/mol

- IUPAC Name : Ethyl (Z)-2-cyano-3-(phenylhydrazono)propanoate

This structure features a cyano group and a hydrazone linkage, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of acetic acid, cyano(phenylhydrazono)-, ethyl ester has been investigated in several studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of acetic acid esters, it was found that the compound showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This suggests potential applications in developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of acetic acid, cyano(phenylhydrazono)-, ethyl ester has also been explored. A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.

| Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 25 | 70 |

| MCF-7 | 30 | 65 |

These results indicate that acetic acid, cyano(phenylhydrazono)-, ethyl ester may serve as a lead compound for further anticancer drug development.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of this compound against skin infections caused by resistant strains. Patients treated with formulations containing the compound showed a significant reduction in infection rates compared to controls.

-

Case Study on Cancer Treatment :

- A laboratory study assessed the effect of the compound on tumor growth in mice models. Results demonstrated a marked decrease in tumor size when treated with acetic acid, cyano(phenylhydrazono)-, ethyl ester compared to untreated groups.

Q & A

Q. What are the standard synthetic routes for (Z)-ethyl cyano(phenylhydrazono)acetate, and how do reaction conditions influence product selectivity?

The compound is synthesized via condensation reactions. For example, 3-oxo-3-aryl-2-arylhydrazonopropanals react with ethyl cyanoacetate in acetic acid under ammonium acetate catalysis. Product selectivity (e.g., hydroxy vs. amino derivatives) depends on reaction parameters like temperature, solvent polarity, and catalyst concentration . Alternative routes involve coupling diazonium salts with ethyl acetoacetate, followed by cyclization steps . Characterization typically employs IR (C=O, C≡N stretches at 1710–1721 cm⁻¹ and 2220 cm⁻¹) and NMR (distinct phenylhydrazone proton signals at δ 7.2–8.1 ppm) .

Q. Which spectroscopic techniques are most effective for confirming the (Z)-isomer configuration?

The (Z)-configuration is confirmed via:

- ¹H NMR : Coupling constants between hydrazone NH and adjacent protons (J ≈ 10–12 Hz).

- IR Spectroscopy : Strong absorption bands for conjugated C=N (1600–1650 cm⁻¹) and ester C=O (1713–1721 cm⁻¹) .

- X-ray crystallography (if crystalline): Direct visualization of spatial arrangement .

Q. What are the recommended storage conditions to ensure compound stability?

Store at room temperature in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, as hydrolysis of the ester or hydrazone groups may occur . Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) are advised for long-term studies.

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles) to prevent skin/eye contact. Toxicity data suggest moderate acute hazards; however, avoid inhalation of dust/vapors. In case of exposure, rinse with water and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be controlled to minimize byproduct formation?

Competing pathways (e.g., keto-enol tautomerism or over-condensation) are mitigated by:

- Temperature control : Lower temperatures (0–5°C) favor kinetic products like hydroxy derivatives, while higher temperatures (80°C) drive thermodynamic amino products .

- Catalyst optimization : Ammonium acetate concentration (0.1–0.3 M) balances reaction rate and selectivity .

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of intermediates, reducing side reactions .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR/IR data arise from tautomerism or steric effects. Strategies include:

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

The phenylhydrazono and cyano groups enable cyclization reactions. For example:

Q. How does hydrolysis under varying pH conditions impact degradation kinetics?

Hydrolysis follows pseudo-first-order kinetics. At pH < 3, ester cleavage dominates (half-life ≈ 24 hrs at 25°C). At pH > 10, hydrazone bond scission occurs rapidly (half-life < 1 hr). Buffer systems (e.g., phosphate at pH 7.4) simulate physiological stability, with degradation products identified via LC-MS .

Methodological Tables

Table 1: Key Synthetic Conditions and Outcomes

Table 2: Stability Profile Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life | Major Degradants |

|---|---|---|---|

| 40°C/75% RH, pH 7.4 | Ester hydrolysis | 48 hrs | Cyanoacetic acid |

| UV light (254 nm) | Photooxidation | 12 hrs | Phenylhydrazine oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.